5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole: is a heterocyclic compound containing a thiadiazole ring
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . These compounds have been found to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .
Mode of Action
It can be inferred from the properties of 1,3,4-thiadiazole derivatives that these compounds interact with their targets by disrupting dna replication processes . This disruption inhibits the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the general properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound likely affects pathways related to dna replication .
Result of Action
Based on the properties of 1,3,4-thiadiazole derivatives, it can be inferred that the compound likely results in the inhibition of bacterial and cancer cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of 5-chloro-1,2,4-thiadiazole with 2-ethoxyethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted thiadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound may be used to study the effects of thiadiazole derivatives on biological systems. It can serve as a probe to investigate enzyme interactions or cellular pathways.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Thiadiazole derivatives have shown promise in the development of antimicrobial, antifungal, and anticancer agents.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.
Comparison with Similar Compounds
5-Chloro-1,2,4-thiadiazole: Lacks the ethoxyethylsulfanyl group, making it less versatile in certain chemical reactions.
3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-[(2-methoxyethyl)sulfanyl]-1,2,4-thiadiazole: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Uniqueness: 5-Chloro-3-[(2-ethoxyethyl)sulfanyl]-1,2,4-thiadiazole is unique due to the presence of both the chlorine atom and the ethoxyethylsulfanyl group. This combination provides a balance of reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-3-(2-ethoxyethylsulfanyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2OS2/c1-2-10-3-4-11-6-8-5(7)12-9-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVIIDWNAJYDZAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=NSC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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